molecular formula C13H13NO5 B2385496 4,6,7-Trimethoxyquinoline-2-carboxylic acid CAS No. 1338652-65-5

4,6,7-Trimethoxyquinoline-2-carboxylic acid

Cat. No.: B2385496
CAS No.: 1338652-65-5
M. Wt: 263.249
InChI Key: VQVKPMPOLYYABQ-UHFFFAOYSA-N
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Description

4,6,7-Trimethoxyquinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have gained significant attention due to their wide range of biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trimethoxyquinoline-2-carboxylic acid typically involves the reaction of substituted anilines with various reagents under specific conditions. One common method includes the use of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions . Another approach involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact . These methods not only enhance the efficiency of the synthesis but also align with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for halocyclization, hydrochloric acid for catalytic reactions, and various metal catalysts for facilitating the reactions . The conditions for these reactions vary but often involve reflux, microwave irradiation, or solvent-free environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halocyclization with bromine can lead to the formation of bromomethyl derivatives, while oxidation reactions can produce quinoline-4-carboxylic acids .

Mechanism of Action

The mechanism of action of 4,6,7-Trimethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinolines are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antimicrobial activity.

Properties

IUPAC Name

4,6,7-trimethoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-17-10-6-9(13(15)16)14-8-5-12(19-3)11(18-2)4-7(8)10/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVKPMPOLYYABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC(=C(C=C21)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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